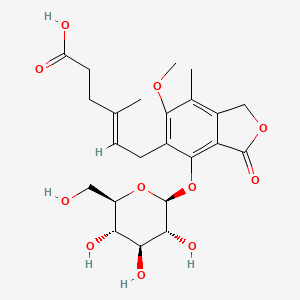

6-(4-(beta-D-Glucopyranosyloxy)-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid, (4E)-

Vue d'ensemble

Description

A metabolite of Mycophenolic acid (phase II metabolism).

Mécanisme D'action

Target of Action

Mycophenolic Acid Phenolic beta-D-Glucoside, also known as A63Y3157JG, is a metabolite of Mycophenolic acid . The primary target of this compound is the enzyme inosine-5’-monophosphate dehydrogenase (IMPDH) . IMPDH plays a crucial role in the de novo synthesis of guanosine-5’-monophosphate (GMP) from inosine-5’-monophosphate (IMP) .

Mode of Action

Mycophenolic Acid Phenolic beta-D-Glucoside acts as a potent, reversible, non-competitive inhibitor of IMPDH . By inhibiting this enzyme, it blocks the de novo GTP generation as well as RNA and DNA synthesis in lymphocytes . This results in the prevention of lymphocyte proliferation and activation .

Biochemical Pathways

The inhibition of IMPDH disrupts the de novo synthesis of guanine nucleotides . This disruption affects the proliferation and function of T and B lymphocytes, which are heavily dependent on this pathway for their activation and proliferation . Therefore, Mycophenolic Acid Phenolic beta-D-Glucoside has potent cytostatic effects on T- and B-lymphocytes .

Pharmacokinetics

It’s known that the parent compound, mycophenolic acid, has a bioavailability of 72% for sodium and 94% for mofetil . It is primarily metabolized in the liver and has an elimination half-life of 17.9±6.5 hours . The compound is primarily excreted in urine (93%) and feces (6%) .

Result of Action

The result of the action of Mycophenolic Acid Phenolic beta-D-Glucoside is the suppression of the immune response. By inhibiting IMPDH, it prevents the proliferation and activation of T and B lymphocytes . This leads to a reduction in the immune response, making it a potent immunosuppressant .

Activité Biologique

The compound 6-(4-(β-D-Glucopyranosyloxy)-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid, (4E)- is a complex organic molecule with notable biological activities. Its structure includes a glucopyranosyl moiety, which is significant for its pharmacological properties. This article reviews the biological activity of the compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of approximately 433.50 g/mol . It is categorized as a derivative of mycophenolic acid, which is known for its immunosuppressive properties. The compound's structure can be represented as follows:

-

Inhibition of IMPDH :

- The primary mechanism through which this compound exerts its biological activity is by inhibiting Inosine Monophosphate Dehydrogenase (IMPDH) . IMPDH plays a crucial role in the de novo synthesis pathway of purine nucleotides, particularly in lymphocytes. By inhibiting this enzyme, the compound effectively reduces the proliferation of T and B cells, making it useful in organ transplantation settings to prevent rejection .

- Anti-inflammatory Effects :

Immunosuppressive Properties

The immunosuppressive activity of 6-(4-(β-D-Glucopyranosyloxy)-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid has been documented in several studies:

- Case Study 1 : In a clinical trial involving kidney transplant recipients, patients treated with this compound demonstrated significantly lower rates of acute rejection compared to those receiving standard immunosuppressive therapy. The study highlighted the compound's effectiveness in maintaining graft function over extended periods .

Antioxidant Activity

Research indicates that the compound also possesses antioxidant properties, which contribute to its protective effects against oxidative stress-related damage in cells. This activity is particularly relevant in conditions such as cardiovascular diseases and neurodegenerative disorders.

Comparative Analysis with Other Compounds

Applications De Recherche Scientifique

Immunosuppressive Properties

One of the primary applications of this compound is in immunosuppressive therapy. It is a derivative of mycophenolic acid , which is widely used to prevent organ rejection in transplant patients. The glucopyranosyl moiety enhances the solubility and bioavailability of the drug, potentially improving its therapeutic efficacy .

Antitumor Activity

Research has indicated that compounds similar to 6-(4-(beta-D-Glucopyranosyloxy)-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid exhibit antitumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. This mechanism is believed to be linked to the modulation of various signaling pathways involved in cell survival and death .

Antioxidant Effects

Studies have shown that this compound possesses antioxidant properties, which can help mitigate oxidative stress in cells. This action is particularly beneficial in preventing cellular damage associated with chronic diseases and aging .

Case Studies

Propriétés

IUPAC Name |

(E)-6-[6-methoxy-7-methyl-3-oxo-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O11/c1-10(5-7-15(25)26)4-6-12-20(31-3)11(2)13-9-32-22(30)16(13)21(12)34-23-19(29)18(28)17(27)14(8-24)33-23/h4,14,17-19,23-24,27-29H,5-9H2,1-3H3,(H,25,26)/b10-4+/t14-,17-,18+,19-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWZKGRCFSHAMN-OVUIAQIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55533-52-3 | |

| Record name | 6-(4-(beta-D-Glucopyranosyloxy)-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid, (4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055533523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MYCOPHENOLIC ACID 7-O-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A63Y3157JG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.